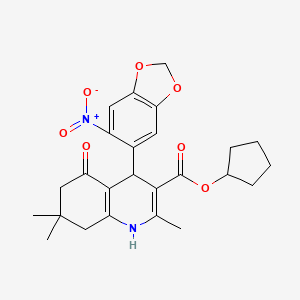
N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide: is a chemical compound that belongs to the class of organic compounds known as benzamides. These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. This particular compound is notable for its unique structure, which includes an anilino group, a trichloroethyl group, and a chlorobenzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-anilino-2,2,2-trichloroethyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced, especially at the trichloroethyl group, to form dichloroethyl or monochloroethyl derivatives.
Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: While specific medical applications of this compound are not well-documented, benzamide derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound could potentially be explored for similar therapeutic effects.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is not well-documented. based on its structure, it is likely to interact with biological targets through its amide and anilino groups. These functional groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The trichloroethyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
- N-(1-anilino-2,2,2-trichloroethyl)benzamide
- N-(1-anilino-2,2,2-trichloroethyl)nicotinamide
- N-(1-anilino-2,2,2-trichloroethyl)-4’-(pentyloxy)-4-biphenylcarboxamide
Comparison: N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide is unique due to the presence of the 3-chlorobenzamide group, which can influence its chemical reactivity and biological activity. Compared to N-(1-anilino-2,2,2-trichloroethyl)benzamide, the additional chlorine atom in the benzamide ring may enhance its electron-withdrawing effects, potentially altering its interactions with biological targets. The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties, making each compound unique in its own right.
Properties
Molecular Formula |
C15H12Cl4N2O |
|---|---|
Molecular Weight |
378.1 g/mol |
IUPAC Name |
N-(1-anilino-2,2,2-trichloroethyl)-3-chlorobenzamide |
InChI |
InChI=1S/C15H12Cl4N2O/c16-11-6-4-5-10(9-11)13(22)21-14(15(17,18)19)20-12-7-2-1-3-8-12/h1-9,14,20H,(H,21,22) |
InChI Key |
JQMBNNLFHSDNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
![Prop-2-en-1-yl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703471.png)
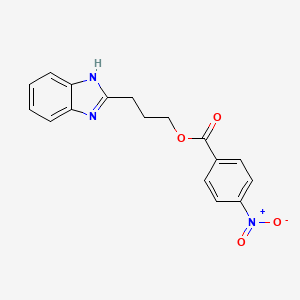
![2-bromo-4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-ethoxyphenol](/img/structure/B11703486.png)
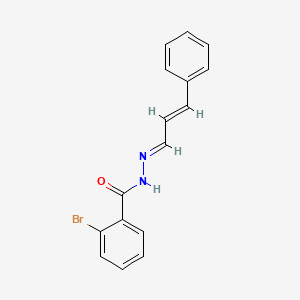
![N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide](/img/structure/B11703491.png)
![N-[({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)(phenyl)methylene]benzenesulfonamide](/img/structure/B11703493.png)
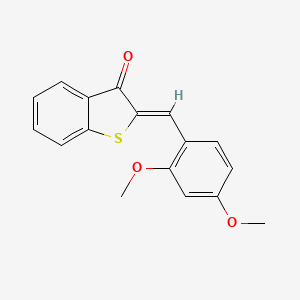

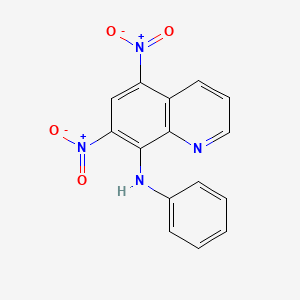
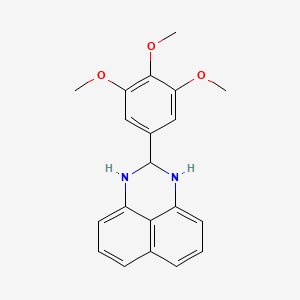
![3-bromo-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11703531.png)
![N-(1-{[1-(Benzoylamino)-2,2,2-trichloroethyl]sulfanyl}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703540.png)
